7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is a labeled metabolite of Quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The compound features a complex molecular structure with a molecular formula of C₁₇H₉D₈N₃OS·2HCl and a molecular weight of approximately 392.37 g/mol . This compound is significant in pharmacokinetic studies as it helps in understanding the metabolism and effects of Quetiapine in the human body.
The chemical behavior of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride primarily involves hydrolysis and oxidation reactions, similar to other metabolites of Quetiapine. The presence of hydroxyl groups in its structure allows for potential hydrogen bonding, influencing its solubility and reactivity. The dihydrochloride form indicates that the compound can participate in acid-base reactions, which may affect its pharmacological properties.
As a metabolite of Quetiapine, this compound exhibits similar biological activity, primarily acting as an antagonist at serotonin and dopamine receptors. Studies indicate that it retains some affinity for these receptors, contributing to its therapeutic effects in mood stabilization and psychosis management. Its unique isotopic labeling (deuterium) allows researchers to trace its metabolic pathways more accurately in biological systems .
The synthesis of 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride typically involves several steps:
These methods ensure high purity and yield of the desired compound for research applications .
7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride is primarily used in pharmacokinetic studies to:
Its labeled nature allows for enhanced detection and quantification in biological samples, making it invaluable for clinical research .
Interaction studies involving 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride focus on its binding affinity to various neurotransmitter receptors. Research indicates that it interacts with:
These interactions are crucial for understanding both therapeutic efficacy and potential side effects when used alongside other medications .
Several compounds share structural or functional similarities with 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Quetiapine | Parent compound | Primary antipsychotic medication |
| N-desmethyl Quetiapine | Metabolite | Lacks hydroxyl group |
| 7-Hydroxy Quetiapine | Hydroxylated variant | Does not have deuterium labeling |
| 9-Hydroxy Quetiapine | Hydroxylated variant | Different position of hydroxyl group |
These compounds are essential for comparative studies in pharmacology, particularly concerning their metabolic pathways and receptor interactions. The unique isotopic labeling in 7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride distinguishes it from these similar compounds, allowing for precise tracking during experimental investigations .